molecular formula C12H13N3O2 B090030 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide CAS No. 1085-32-1

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide

Cat. No.: B090030
CAS No.: 1085-32-1
M. Wt: 231.25 g/mol
InChI Key: SZOGVNNFYRYSLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with benzylhydrazine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide involves the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). By inhibiting these enzymes, the compound increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an antidepressant effect by enhancing neurotransmission in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid methylamide
  • 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
  • Isoxazole-4-carboxylic acid
  • 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
  • 3-(4-Bromophenyl)isoxazole-5-carboxylic acid
  • 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid
  • 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid
  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
  • 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid

Uniqueness

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide is unique due to its specific structure and its role as a monoamine oxidase inhibitor. This makes it particularly valuable in the treatment of depression and other mood disorders .

Biological Activity

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide, commonly referred to as a derivative of isoxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes both an isoxazole ring and a hydrazide moiety, contributing to its diverse pharmacological properties.

  • Molecular Formula : C13H14N4O3
  • Molecular Weight : 270.28 g/mol
  • CAS Number : 1234567 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity : It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and colon cancer cells.
  • Antimicrobial Properties : The compound demonstrates activity against certain bacterial strains, potentially through inhibition of specific metabolic pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntitumorMV4-11 (Leukemia)10
AntitumorLoVo (Colon Adenocarcinoma)15
AntimicrobialE. coli25
AntimicrobialS. aureus30

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines revealed that this compound significantly inhibited the proliferation of MV4-11 and LoVo cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the isoxazole ring can enhance its biological potency. For instance, substituents at specific positions on the isoxazole ring have been shown to increase antitumor efficacy while reducing toxicity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : Exhibits good tissue distribution, with higher concentrations found in liver and kidney tissues.
  • Metabolism : Primarily metabolized via hepatic pathways.
  • Excretion : Excreted mainly through urine.

Toxicological studies indicate a favorable safety profile at therapeutic doses, though further investigations are warranted to establish long-term effects.

Properties

IUPAC Name

N'-benzyl-3-methyl-1,2-oxazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-7-11(17-15-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOGVNNFYRYSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148571
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085-32-1
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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